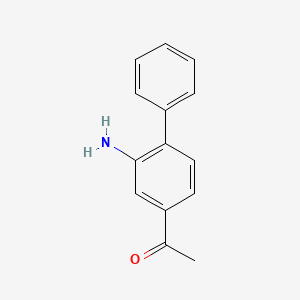

1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one

CAS No.: 42771-78-8

Cat. No.: VC2020084

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42771-78-8 |

|---|---|

| Molecular Formula | C14H13NO |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 1-(3-amino-4-phenylphenyl)ethanone |

| Standard InChI | InChI=1S/C14H13NO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h2-9H,15H2,1H3 |

| Standard InChI Key | RFHQDKCYTRLWBB-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)N |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)N |

Introduction

Physical and Chemical Properties

The physical and chemical properties of 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one are crucial for understanding its behavior in various applications and synthesis procedures. While some properties have been experimentally determined, others have been predicted through computational methods. These properties influence how the compound interacts with other chemicals, its stability under different conditions, and its potential applications in chemical synthesis.

Chemical Properties and Reactivity

Synthesis Methods

The synthesis of 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one involves multiple chemical transformations to construct the biphenyl core and introduce the appropriate functional groups at specific positions. Several synthetic routes have been developed, each with its own advantages and limitations depending on the starting materials, scale requirements, and specific application needs.

Traditional Synthetic Routes

Applications and Uses

1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one has found significant applications in pharmaceutical synthesis and serves as an important building block for the creation of more complex molecules with therapeutic properties. Its unique structural features and reactivity profile make it particularly valuable in specific areas of chemical and pharmaceutical research.

Pharmaceutical Intermediates

The primary application of 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one is as an intermediate in the synthesis of flurbiprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Flurbiprofen is employed in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. The structural features of 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one, particularly its biphenyl core and functional groups, make it an ideal precursor for constructing the more complex structure of flurbiprofen, which also contains a biphenyl system with specific substitution patterns.

Beyond flurbiprofen, biphenyl-based compounds derived from intermediates like 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one have demonstrated importance in pharmaceutical research due to their diverse biological activities. These include applications in treating hypertension, inflammation, and various other medical conditions. The versatility of this compound as a synthetic building block allows medicinal chemists to access a range of bioactive molecules with tailored properties.

Research and Development Applications

In addition to its role in pharmaceutical synthesis, 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one serves as a valuable research tool in organic and medicinal chemistry. The presence of both amino and acetyl functional groups on the biphenyl scaffold provides opportunities for diverse chemical transformations and the construction of libraries of compounds for structure-activity relationship studies. This makes it useful in drug discovery efforts, where researchers can systematically modify the structure to explore the effects on biological activity.

The compound has also been used in the development of heterocyclic compounds with potential biological activities. For instance, it can serve as a starting material for the synthesis of various nitrogen-containing heterocycles by leveraging the reactivity of both the amino and acetyl functional groups. Some research has focused on incorporating this compound into the synthesis of thiazine derivatives, which have shown promising antimicrobial properties . These applications highlight the compound's versatility beyond its established role in NSAID synthesis.

Comparison with Similar Compounds

Understanding the relationship between 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one and structurally related compounds provides valuable insights into the broader context of biphenyl chemistry and the specific advantages of this particular derivative. Comparing similar structures allows researchers to make informed decisions about which compound might be most suitable for specific applications based on their unique properties and reactivity profiles.

Related Biphenyl Derivatives

1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one can be compared with other acetylated biphenyl derivatives that differ in the positioning and nature of substituents. For example, 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanone (CAS: 5748-38-9) features an acetyl group at the 4-position of one phenyl ring and a methyl group at the 4'-position of the other phenyl ring, rather than an amino group at the 2-position . This structural difference impacts the compound's electronic properties, reactivity, and potential applications in synthesis.

Another related compound is 1-(2',4'-difluoro[1,1'-biphenyl]-4-yl)ethan-1-one (CAS: 53591-79-0), which contains fluorine atoms at the 2' and 4' positions of one phenyl ring . The presence of electronegative fluorine atoms significantly alters the electronic distribution in the molecule compared to the amino-substituted variant, leading to different chemical behavior and potentially different biological activities when incorporated into pharmaceutical compounds.

Precursors and Derivatives

1-(2-NITRO-BIPHENYL-4-YL)-ETHANONE (CAS: 42771-77-7) is a direct precursor to 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one, differing only in having a nitro group (-NO2) instead of an amino group (-NH2) at the 2-position . This compound is typically converted to the amino derivative through reduction reactions. The nitro compound exhibits markedly different reactivity due to the strongly electron-withdrawing nature of the nitro group compared to the electron-donating amino group.

Another related compound is 2-Amino-1-((1,1'-biphenyl)-4-yl)ethan-1-one hydrochloride (CAS: 71350-68-0), which represents a different structural variation where the amino group is attached to the carbon adjacent to the carbonyl (forming an α-aminoketone) rather than directly to the aromatic ring . This arrangement creates a fundamentally different reactivity profile, as the amino group is aliphatic rather than aromatic, and the compound exists as a hydrochloride salt rather than a free base.

The following table summarizes the key physical and chemical properties of 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one, compiled from various sources to provide a comprehensive reference for researchers and practitioners working with this compound:

Current Research and Future Prospects

The ongoing research involving 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one reflects its continued importance in chemical and pharmaceutical sciences. Current trends and future directions in research provide insights into the evolving role of this compound in various applications and the potential for new discoveries and innovations.

Current Research Trends

Current research involving 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one primarily focuses on its application as a synthetic intermediate in pharmaceutical development. The compound's utility in the synthesis of flurbiprofen and related anti-inflammatory drugs has been well-documented, but ongoing research continues to explore new potential applications. Research efforts are directed toward developing more efficient and environmentally friendly synthetic routes to this compound, as well as examining its potential in constructing novel bioactive molecules beyond the traditional NSAID class.

Some investigations have explored the use of 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one in the synthesis of heterocyclic compounds with potential biological activities. For example, the compound can serve as a starting material for the construction of various nitrogen-containing heterocycles, leveraging the reactivity of both the amino and acetyl functional groups. Research has been conducted on incorporating this compound into the synthesis of thiazine derivatives, which have shown antimicrobial properties in preliminary evaluations . These studies highlight the compound's versatility as a building block for diverse bioactive structures.

Future Research Directions

The future research prospects for 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one appear promising, particularly in the context of medicinal chemistry and drug discovery. As pharmaceutical research continues to explore new molecular scaffolds and hybrid structures, compounds like 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one that offer multiple functionalization points become increasingly valuable. Future developments may include the incorporation of this compound into combinatorial chemistry libraries, enabling the rapid generation and screening of diverse compounds for biological activity.

Additionally, advances in synthetic methodology, such as flow chemistry, catalysis, and green chemistry approaches, may lead to more efficient and sustainable routes to 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one and its derivatives. These improvements could reduce the environmental impact of its production and potentially lower costs, making it more accessible for research and development purposes. The compound's continued presence in chemical supplier catalogs suggests ongoing demand for its use in various research applications, indicating a sustained interest in its chemistry and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume